Tropacocaine hydrochloride

Description

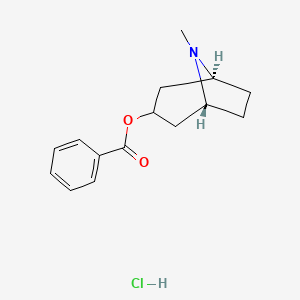

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H/t12-,13+,14?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGCXHWOMQWKW-LIWIJTDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-23-0 | |

| Record name | Tropacocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropacocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPACOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1WAX7S614 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Tropacocaine Hydrochloride

For Immediate Release

This document provides an in-depth technical guide on the methodologies and data integral to the chemical structure elucidation of tropacocaine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this whitepaper details the application of modern analytical techniques, presenting quantitative data and experimental protocols to foster a comprehensive understanding of the molecule's three-dimensional structure.

Introduction

Tropacocaine, a tropane (B1204802) alkaloid structurally related to cocaine, is a compound of significant interest in forensic science and pharmacology.[1] Its hydrochloride salt is the common form used for analytical and research purposes. The precise elucidation of its chemical structure is paramount for understanding its biological activity, developing analytical standards, and for structure-activity relationship (SAR) studies.[2] This guide outlines the synergistic use of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to confirm the identity and structure of this compound.

The core structure of tropacocaine is the N-methyl-8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane ring.[2] In tropacocaine, this rigid bicyclic system is esterified with a benzoyloxy group at the C-3 position. A key structural feature is the exo (or β) stereochemistry of this benzoate (B1203000) group. Unlike cocaine, tropacocaine lacks the carbomethoxy group at the C-2 position, a primary distinction that significantly influences its pharmacological profile.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 637-23-0 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₂ • HCl | [1] |

| Molecular Weight | 281.8 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride | [2] |

| Exact Mass | 281.1182566 Da | [2] |

Analytical Methodologies for Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of tropane alkaloids due to its ability to separate volatile compounds before detection.[2]

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of methanol. Vortex to ensure complete dissolution.

-

Internal Standard: If quantitative analysis is required, add a known concentration of an internal standard (e.g., dipentyl phthalate).

-

Instrumentation: Utilize a GC-MS system, such as an Agilent 7890B GC coupled with a 5977A MSD.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injection: 1 µL injection volume with a split ratio (e.g., 10:1 or 20:1).

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Program: Initial temperature of 150 °C (hold for 1-3 minutes), ramp at 20 °C/min to 290 °C, and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

The EI mass spectrum of tropacocaine (the free base, which is detected in the GC-MS) is characterized by a molecular ion peak and several key fragment ions that are diagnostic of the tropane and benzoate moieties.

Table 2: Key EI-MS Fragmentation Data for Tropacocaine

| m/z (Relative Intensity) | Proposed Fragment Ion | Structural Assignment | Reference(s) |

| 245 (M⁺) | C₁₅H₁₉NO₂⁺ | Molecular Ion | [3][4] |

| 124 (Base Peak) | C₈H₁₄N⁺ | N-methyl-azabicyclooctenyl cation (after loss of benzoic acid) | [4] |

| 105 | C₇H₅O⁺ | Benzoyl cation | [2] |

| 82 | C₅H₈N⁺ | N-methyl-dihydropyrrolium cation | [4] |

| 94 | C₆H₈N⁺ | N-methyl-pyridinium fragment | [4] |

| 77 | C₆H₅⁺ | Phenyl cation | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled non-destructive technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity within the tropane skeleton and verifying the position and orientation of the benzoate group.[2]

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O).

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse (zg30).

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans for sufficient signal-to-noise.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

-

2D NMR: For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2/H-4 (axial) | ~2.2 - 2.4 | m | Protons on the tropane ring adjacent to the bridgehead. |

| H-2/H-4 (equatorial) | ~2.4 - 2.6 | m | |

| H-6/H-7 (axial) | ~1.9 - 2.1 | m | |

| H-6/H-7 (equatorial) | ~2.3 - 2.5 | m | |

| N-CH₃ | ~2.9 | s | Methyl group on the nitrogen. |

| H-1/H-5 (bridgehead) | ~3.9 - 4.1 | m | Bridgehead protons. |

| H-3 (axial) | ~5.5 | t | Proton at the ester linkage position. |

| H-ortho (Benzoyl) | ~8.0 | d | Protons on the benzene (B151609) ring ortho to the ester. |

| H-para (Benzoyl) | ~7.8 | t | Proton on the benzene ring para to the ester. |

| H-meta (Benzoyl) | ~7.6 | t | Protons on the benzene ring meta to the ester. |

| (Note: Predicted values are based on data for cocaine hydrochloride and may vary slightly. 'm' denotes multiplet, 's' singlet, 't' triplet, 'd' doublet.) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reference(s) |

| C-6, C-7 | ~26 | [6][7] |

| C-2, C-4 | ~35 | [6][7] |

| N-CH₃ | ~40 | [6][7] |

| C-1, C-5 (bridgehead) | ~63 | [6][7] |

| C-3 | ~67 | [6][7] |

| C-meta (Benzoyl) | ~129 | [6][7] |

| C-ipso (Benzoyl) | ~130 | [6][7] |

| C-ortho (Benzoyl) | ~131 | [6][7] |

| C-para (Benzoyl) | ~134 | [6][7] |

| C=O (Ester) | ~167 | [6][7] |

| (Note: Predicted values are based on published data for various tropane alkaloids.) |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions include those from the ester carbonyl, the aromatic ring, and the protonated amine.

-

Sample Preparation: Place a small amount (~1 mg) of the crystalline this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use an FTIR spectrometer (e.g., Nicolet iS10).

-

Data Acquisition: Record the spectrum, typically from 4000 to 500 cm⁻¹, with a resolution of 4 cm⁻¹. Collect and average multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.

Based on the known spectra of cocaine hydrochloride and other benzoate esters, the following IR absorption bands are expected for this compound.

Table 5: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |

| ~3000-2500 | N⁺-H stretch | Protonated tertiary amine (hydrochloride) | (Inferred from Cocaine HCl) |

| ~3100-3000 | C-H stretch | Aromatic | (General) |

| ~2950-2800 | C-H stretch | Aliphatic (Tropane ring) | (General) |

| ~1715 | C=O stretch | Ester carbonyl | (Inferred from Cocaine HCl) |

| ~1600, ~1450 | C=C stretch | Aromatic ring | (General) |

| ~1270, ~1110 | C-O stretch | Ester | (Inferred from Cocaine HCl) |

| ~710 | C-H out-of-plane bend | Monosubstituted benzene | (Inferred from Cocaine HCl) |

Visualization of Elucidation Workflow and Molecular Properties

Visual diagrams are crucial for conceptualizing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the workflow of structure elucidation, the characteristic mass spectral fragmentation, and the molecule's primary mechanism of action.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 637-23-0 | Benchchem [benchchem.com]

- 3. Tropacocaine [webbook.nist.gov]

- 4. Tropacocaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Tropacocaine Hydrochloride

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Structure

This compound is the hydrochloride salt of tropacocaine, a tropane (B1204802) alkaloid structurally related to cocaine.[1] It is found as a minor alkaloid in the leaves of Erythroxylum coca varieties.[2][3] The core structure consists of a tropane skeleton, which is an 8-azabicyclo[3.2.1]octane ring system, esterified with a benzoate (B1203000) group at the 3-exo position.[1][2] Unlike cocaine, it lacks the C-2 carbomethoxy group.[2]

-

IUPAC Name: [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride[4]

-

CAS Number: 637-23-0[4]

-

Chemical Formula: C₁₅H₁₉NO₂ • HCl[1][5] or C₁₅H₂₀ClNO₂[4][6]

-

Synonyms: Benzoylpseudotropine hydrochloride, Pseudotropine benzoate hydrochloride, Tropacaine hydrochloride[2][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and interaction with biological systems.

| Property | Value | Source |

| Molecular Weight | 281.78 g/mol | [1][4][6] |

| Appearance | White to off-white crystalline solid/powder | [2][6] |

| Melting Point | Approx. 271–277 °C (with decomposition) | [2] |

| Solubility | Water: 50 mg/mLPBS (pH 7.2): 10 mg/mL[1][5]Organic Solvents: Soluble in chloroform (B151607) and ethanol.[2][7] | [1][2][5][7] |

| log P (Octanol-Water Partition Coefficient) | 2.607 | [2][8] |

| UV λmax | 230 nm | [1][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity verification of this compound.

| Spectroscopic Technique | Application and Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the exact mass and elemental composition. The exact mass of the free base is 245.3169 g/mol .[9] Fragmentation patterns, such as the characteristic benzoyl ion at m/z 105, are used to distinguish it from structural analogs.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used for the definitive structural confirmation of the tropane skeleton and the position of the benzoate group.[1] |

| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying the functional groups present in the molecule, such as the ester carbonyl and the amine salt. |

| Raman Spectroscopy | Complements IR spectroscopy for vibrational analysis of the molecular structure. |

Experimental Protocols

Synthesis of this compound

Several synthetic routes have been developed for the laboratory preparation of tropacocaine.

Method 1: Esterification of Tropine (B42219) via Mitsunobu Reaction [2][8]

This is a common method that involves the esterification of tropine with benzoic acid.

-

Reactants: Tropine, benzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (PPh₃).

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve tropine and benzoic acid in THF.

-

Cool the solution in an ice bath.

-

Add PPh₃, followed by the dropwise addition of DEAD.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction and purify the resulting tropacocaine free base using column chromatography.

-

-

Conversion to Hydrochloride Salt:

-

Dissolve the purified tropacocaine free base in a suitable solvent like ether.

-

Add a solution of hydrochloric acid in ether to precipitate this compound.

-

Collect the precipitate by filtration and dry under vacuum.

-

Method 2: Reduction and Benzoylation [6]

-

Starting Material: 2-carbomethoxy-3-tropinone.

-

Reduction:

-

Reduce the starting material using sodium amalgam in an aqueous solution of formic acid, maintaining a pH between 5.4 and 5.9. This step yields ecgonine (B8798807) methyl ester.

-

-

Benzoylation:

-

Treat the resulting ecgonine methyl ester with benzoyl chloride to form tropacocaine.

-

-

Purification and Salt Formation:

-

Purify the product using liquid-liquid extraction and crystallization.

-

Convert to the hydrochloride salt as described in Method 1.

-

Purity Analysis

The purity of this compound is typically assessed using chromatographic techniques.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a primary method to quantify purity (typically ≥98%) and identify any impurities, such as degradation products or other cocaine analogs.[1]

-

Gas Chromatography-Flame Ionization Detection (GC-FID) / Mass Spectrometry (GC-MS): GC-based methods are also widely used, particularly in forensic analysis, for the quantification of tropacocaine and other minor alkaloids in cocaine samples.[10] A derivatization step, for instance with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is often employed.[10]

Mechanism of Action and Signaling Pathways

This compound's pharmacological effects are primarily attributed to two mechanisms:

-

Local Anesthetic Activity: It functions as a local anesthetic by blocking voltage-gated sodium channels on nerve membranes.[2][11] This action prevents the influx of sodium ions, which is necessary for the generation and conduction of nerve impulses, leading to a reversible loss of sensation.[11]

-

Monoamine Reuptake Inhibition: Similar to cocaine, tropacocaine inhibits the reuptake of monoamine neurotransmitters, particularly norepinephrine (B1679862) and dopamine (B1211576).[6][7] By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, leading to its stimulant properties. However, its potency in this regard is considered weaker than that of cocaine.[2] It also shows antimuscarinic activity.[7]

References

- 1. This compound | 637-23-0 | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H20ClNO2 | CID 12444544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Buy this compound (EVT-3162746) | 637-23-0 [evitachem.com]

- 7. Tropacocaine | CAS:537-26-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Tropacocaine - Wikipedia [en.wikipedia.org]

- 9. Tropacocaine [webbook.nist.gov]

- 10. scielo.br [scielo.br]

- 11. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Solubility of Tropacocaine Hydrochloride in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tropacocaine hydrochloride in a range of organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information and offers a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound, the hydrochloride salt of benzoylpseudotropine, is a tropane (B1204802) alkaloid structurally related to cocaine. It is of significant interest in pharmacological research and forensic analysis. Understanding its solubility characteristics is crucial for its purification, formulation, and analytical method development. The protonated amine in the hydrochloride salt generally imparts greater aqueous solubility compared to its free base form.

Quantitative and Qualitative Solubility Data

| Solvent | This compound | Cocaine Hydrochloride (for comparison) |

| Aqueous Buffer | 10 mg/mL in PBS (pH 7.2)[1] | - |

| Water | Soluble[1][2] | Very Soluble[3] |

| Ethanol | Soluble[1][2] | Freely Soluble[3] |

| Methanol | Soluble | - |

| Chloroform | - | Slightly Soluble[4] |

| Diethyl Ether | Soluble[1][2] | Practically Insoluble[4] |

Note: The terms "Soluble," "Freely Soluble," "Slightly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards and indicate a general range of solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 12, 24, 36, and 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the dissolved solute from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a chemically compatible syringe filter. This step is critical to avoid artificially high concentration measurements.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using the analytical method of choice (e.g., HPLC-UV).

-

Dilute an aliquot of the clear supernatant from the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Unraveling the Interaction: A Technical Guide to the Mechanism of Action of Tropacocaine Hydrochloride on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropacocaine, a tropane (B1204802) alkaloid structurally related to cocaine, has been a subject of interest in neuropharmacology for its interaction with monoamine transporters. This technical guide provides an in-depth exploration of the mechanism of action of Tropacocaine hydrochloride at the dopamine (B1211576) transporter (DAT). By competitively inhibiting the reuptake of dopamine from the synaptic cleft, this compound modulates dopaminergic neurotransmission. This document synthesizes available quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Competitive Inhibition of Dopamine Reuptake

The primary mechanism by which this compound exerts its effects on the dopaminergic system is through competitive inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling.

This compound binds to the DAT, thereby blocking the transporter's ability to bind and translocate dopamine. This inhibition leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. While it shares this fundamental mechanism with cocaine, studies have indicated that tropacocaine is a less potent inhibitor of dopamine uptake compared to cocaine and amphetamine.[1]

Signaling Pathway of Dopamine Transporter Inhibition

The following diagram illustrates the competitive inhibition of the dopamine transporter by this compound.

Caption: Competitive inhibition of the dopamine transporter by Tropacocaine HCl.

Quantitative Analysis of this compound's Interaction with the Dopamine Transporter

The potency of this compound as a DAT inhibitor is quantified through various in vitro assays, primarily radioligand binding assays and dopamine uptake inhibition assays. These assays determine key pharmacological parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Quantitative Data on this compound's Activity at the Dopamine Transporter

| Compound | Parameter | Value | Species | Assay Type | Reference |

| Tropacocaine | Potency | Far less potent than cocaine | Mouse | [3H]-Dopamine Uptake | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the interaction of this compound with the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter

This assay measures the binding affinity of a compound for the dopamine transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine Ki values.

Detailed Protocol:

-

Preparation of Synaptosomal Membranes:

-

Homogenize brain tissue (e.g., striatum) from the chosen species (e.g., rat, mouse) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.

-

Wash the pellet with fresh buffer and resuspend to a final protein concentration of approximately 1-2 mg/mL.

-

-

Incubation:

-

In a reaction tube, combine the synaptosomal membrane preparation, a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of this compound.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.

Experimental Workflow for Dopamine Uptake Inhibition Assay

Caption: Workflow for a dopamine uptake inhibition assay to determine IC50 values.

Detailed Protocol:

-

Preparation of Synaptosomes or DAT-Expressing Cells:

-

Prepare synaptosomes as described in the radioligand binding assay protocol.

-

Alternatively, use a cell line stably or transiently expressing the dopamine transporter (e.g., HEK293-DAT cells).

-

-

Pre-incubation:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at 37°C for a short period (e.g., 10-15 minutes).

-

-

Initiation of Uptake:

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-dopamine.

-

-

Incubation:

-

Incubate the mixture at 37°C for a short, defined period to measure the initial rate of uptake (e.g., 5-10 minutes).

-

-

Termination of Uptake:

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Alternatively, for cell-based assays, terminate by aspirating the medium and washing the cells with ice-cold buffer.

-

-

Quantification of Internalized Radioactivity:

-

Lyse the synaptosomes or cells and measure the internalized radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor or at 4°C.

-

Calculate the percentage of inhibition of specific dopamine uptake for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound functions as a competitive inhibitor of the dopamine transporter, leading to an increase in extracellular dopamine levels. While its potency is reported to be lower than that of cocaine, its interaction with the DAT provides a valuable tool for studying the structure-function relationship of the transporter and for the development of novel therapeutic agents targeting the dopaminergic system. The experimental protocols detailed in this guide offer a standardized framework for the quantitative assessment of this compound and other novel compounds at the dopamine transporter, facilitating further research in this critical area of neuropharmacology.

References

Tropacocaine Hydrochloride as a Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropacocaine hydrochloride, a tropane (B1204802) alkaloid structurally related to cocaine, functions as a potent voltage-gated sodium channel blocker.[1] This activity underlies its utility as a local anesthetic by reversibly inhibiting the initiation and propagation of action potentials in excitable cells, such as neurons.[1] This technical guide provides an in-depth overview of the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's function as a sodium channel blocker. Given the limited direct quantitative data on tropacocaine, data from its close structural analog, cocaine, is used as a primary reference point to elucidate its pharmacological profile.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₉NO₂·HCl | [2] |

| Molar Mass | 281.8 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound, like other local anesthetics, exhibits a state-dependent blockade of voltage-gated sodium channels. This means its binding affinity for the channel is significantly higher when the channel is in the open or inactivated state compared to the resting (closed) state.[3] This property is crucial for its clinical efficacy and is a hallmark of many sodium channel blockers used as antiarrhythmics and antiepileptics.[4]

The primary binding site for local anesthetics is located in the inner pore of the sodium channel.[5] this compound can access this site through two primary pathways:

-

Hydrophilic Pathway: The protonated (charged) form of the molecule enters the channel pore when it is in the open state.

-

Hydrophobic Pathway: The neutral form of the molecule can partition into the cell membrane and access the binding site from within the lipid bilayer, even when the channel is closed.[6]

Once bound, this compound stabilizes the inactivated state of the sodium channel, preventing its return to the resting state and subsequent opening. This leads to a reduction in the number of available channels that can participate in the generation of an action potential, thereby blocking nerve conduction.

Quantitative Data

Direct quantitative data for the binding affinity and inhibitory concentration of this compound on specific sodium channel subtypes is limited in publicly available literature. However, extensive research on its close structural analog, cocaine, provides valuable insights into its expected potency. The following table summarizes the state-dependent binding affinities (Kd) of cocaine for cardiac sodium channels.

| Channel State | Dissociation Constant (Kd) |

| Rested | 328 µM |

| Activated | 19 µM |

| Inactivated | 8 µM |

Data from a study on cocaine's block of cardiac sodium channels in guinea pig ventricular myocytes.[7]

Experimental Protocols

The characterization of this compound as a sodium channel blocker relies heavily on electrophysiological techniques, primarily the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in a controlled in vitro system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific subtype of voltage-gated sodium channel (e.g., NaV1.5, NaV1.7).

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target sodium channel subtype on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

To assess use-dependent block, apply a train of short depolarizing pulses at a high frequency (e.g., 10 Hz).

-

-

Data Acquisition: Record the resulting sodium currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of the drug.

-

Construct concentration-response curves to determine the IC₅₀ value.

-

Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block.

-

Fit the data to appropriate models (e.g., guarded receptor model) to estimate the binding affinities for different channel states.[7]

-

Visualizations

Signaling Pathways

Local anesthetics, including this compound, can modulate intracellular signaling pathways, which may contribute to both their therapeutic effects and potential toxicity.[8][9]

References

- 1. Tropacocaine | 537-26-8 | AAA53726 | Biosynth [biosynth.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterizing fenestration size in sodium channel subtypes and their accessibility to inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of cocaine-induced block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biosynthetic Pathway: From Amino Acids to Tropinone

An In-depth Technical Guide to the Biosynthetic Pathway of Tropane (B1204802) Alkaloids, Including Tropacocaine

This guide provides a detailed examination of the biosynthetic pathway of tropane alkaloids, a class of secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane skeleton.[1][2] Primarily found in the Solanaceae and Erythroxylaceae plant families, these compounds exhibit a wide range of pharmacological activities.[3][4] This document will focus on the core biosynthetic steps leading to the central precursor, tropinone (B130398), and the subsequent divergent pathways that produce various alkaloids, including tropacocaine. It is intended for researchers, scientists, and professionals in the field of drug development.

The initial steps in tropane alkaloid biosynthesis are conserved across different plant families and lead to the formation of the key bicyclic intermediate, tropinone.[3] The pathway begins with the amino acids L-ornithine or L-arginine.

1.1 Formation of N-methyl-Δ¹-pyrrolinium Cation

The pathway commences with the decarboxylation of L-ornithine by ornithine decarboxylase (ODC) to produce putrescine.[5] Alternatively, L-arginine can be converted to putrescine via agmatine.[6] Putrescine then undergoes N-methylation, a critical step catalyzed by putrescine N-methyltransferase (PMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor to form N-methylputrescine.[1][7][8] This step is considered a rate-limiting point in the pathway.[1]

The resulting N-methylputrescine is subjected to oxidative deamination by a copper-dependent N-methylputrescine oxidase (MPO), yielding 4-methylaminobutanal.[6] This aldehyde spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a crucial intermediate that serves as the foundation for the tropane ring.[1][5]

1.2 Formation of Tropinone

The synthesis of the characteristic bicyclic tropane core is achieved through the condensation of the N-methyl-Δ¹-pyrrolinium cation with a four-carbon unit derived from two acetyl-CoA molecules, likely via malonyl-CoA.[2] In Atropa belladonna, this complex reaction involves an atypical polyketide synthase (PYKS) that uses the pyrrolinium cation as a starter unit, followed by cyclization catalyzed by a cytochrome P450 enzyme (CYP82M3) to form tropinone.[3][9]

Caption: Core biosynthetic pathway from amino acid precursors to tropinone.

Divergent Pathways from Tropinone

Tropinone stands at a critical juncture, where its stereospecific reduction dictates the class of tropane alkaloid to be synthesized.[10] This step also highlights the convergent evolution of the pathway, as different enzyme families catalyze this reduction in Solanaceae and Erythroxylaceae.[11]

2.1 Reduction of Tropinone: A Key Bifurcation Point

In the Solanaceae family, two distinct NADPH-dependent enzymes from the short-chain dehydrogenase/reductase (SDR) family are responsible for tropinone reduction:[10][12]

-

Tropinone Reductase I (TRI) : Catalyzes the reduction of tropinone to tropine (B42219) (3α-tropanol), the precursor for alkaloids like hyoscyamine (B1674123) and scopolamine.[3][13]

-

Tropinone Reductase II (TRII) : Catalyzes the reduction of tropinone to pseudotropine (3β-tropanol), which serves as a precursor for calystegines and, in some species, for tropacocaine.[3][13]

In contrast, Erythroxylum coca (Erythroxylaceae) utilizes an enzyme from the aldo-keto reductase (AKR) family, methylecgonone reductase (MecgoR), for a similar reduction step on a substituted tropinone, demonstrating the independent evolutionary origin of this pathway.[11]

2.2 Biosynthesis of Tropacocaine and Cocaine

The biosynthesis of tropacocaine and the more widely known cocaine occurs in the Erythroxylaceae family.

-

Tropacocaine Synthesis : Tropacocaine (3β-benzoyloxytropane) is formed through the esterification of pseudotropine with a benzoyl moiety.[2] This reaction is catalyzed by an acyltransferase that utilizes benzoyl-CoA as the activated acyl donor.[2][14] Studies have shown that the enzyme responsible for the final step in cocaine synthesis, cocaine synthase, can also catalyze the formation of tropacocaine by using pseudotropine as a substrate, exhibiting approximately 80% of the activity it shows with its primary substrate, methylecgonine (B8769275).[2]

-

Cocaine Synthesis : The main pathway in E. coca leads to cocaine. The tropinone ring first undergoes modification to form methylecgonone (2-carbomethoxy-3-tropinone).[2] This intermediate is then stereospecifically reduced by methylecgonone reductase (MecgoR) to yield methylecgonine.[11] The final step is the esterification of the 3β-hydroxyl group of methylecgonine with benzoyl-CoA, a reaction catalyzed by cocaine synthase, a member of the BAHD family of acyltransferases.[2][15]

Caption: Divergent pathways from tropinone to major tropane alkaloids.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the tropane alkaloid pathway are governed by the kinetic properties of its constituent enzymes. A summary of available quantitative data is presented below.

| Enzyme | Plant Source | Substrate(s) | Km (µM) | Vmax / Specific Activity | kcat (s⁻¹) | Reference(s) |

| Putrescine N-methyltransferase (PMT) | Various Solanaceae & Convolvulaceae | Putrescine, SAM | N/A | N/A | 0.16 - 0.39 | [16] |

| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamus niger | L-hyoscyamine | 35 | N/A | N/A | [3] |

| α-ketoglutarate | 43 | N/A | N/A | [3] | ||

| Cocaine Synthase | Erythroxylum coca | Methylecgonine, Benzoyl-CoA | N/A | 4.03 pkat mg⁻¹ | N/A | [2] |

| UGT84A27 | Atropa belladonna | Phenolic acids | 0.075 - 2.27 | 7.91 - 8.66 nmol s⁻¹ mg⁻¹ | N/A | [9] |

N/A: Data not available in the cited sources.

Experimental Protocols

The elucidation of the tropane alkaloid biosynthetic pathway has been made possible by a combination of enzymatic assays, analytical chemistry, and molecular biology techniques.

4.1 Enzyme Activity Assays

A general protocol for assaying the activity of a tropinone reductase (TRI or TRII) involves monitoring the NADPH-dependent reduction of tropinone.

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0). Add tropinone to the desired final concentration.

-

Enzyme Addition : Add a specific amount of purified recombinant enzyme or a crude protein extract from the plant tissue of interest.

-

Initiation of Reaction : Start the reaction by adding NADPH.

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination : Stop the reaction, typically by adding a strong base (e.g., K₂CO₃) or an organic solvent.

-

Product Extraction : Extract the tropane alkaloids from the aqueous phase using an organic solvent like chloroform.

-

Quantification : Analyze the organic phase using GC-MS or LC-MS to quantify the formation of tropine or pseudotropine.

Caption: General experimental workflow for an enzyme activity assay.

4.2 Analytical Quantification of Tropane Alkaloids

Accurate quantification of tropane alkaloids in plant tissues is crucial for metabolic studies. A common and robust method is µ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[17]

-

Sample Preparation : Lyophilized and homogenized plant material is weighed.

-

Hydration : The sample is rehydrated with water.

-

Extraction : An extraction solvent (e.g., acetonitrile (B52724) with formic acid) is added, and the sample is vortexed vigorously.

-

Salting Out : QuEChERS salts (e.g., MgSO₄, NaCl) are added to induce phase separation. The sample is vortexed and centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) : An aliquot of the supernatant is transferred to a tube containing a cleanup sorbent (e.g., PSA, C18) to remove interfering matrix components. The sample is again vortexed and centrifuged.

-

HPLC-MS/MS Analysis : The final supernatant is filtered and injected into the HPLC-MS/MS system for separation and quantification of the target alkaloids.[17]

4.3 Molecular Biology Techniques

-

Gene Identification and Cloning : Genes encoding biosynthetic enzymes are often identified through transcriptomic analysis of alkaloid-producing tissues.[9] Once identified, the corresponding cDNAs are cloned.

-

Heterologous Expression : Cloned genes are expressed in microbial systems like E. coli or yeast.[4][12] This allows for the production of large quantities of the enzyme for characterization and kinetic studies.

-

Gene Silencing : Techniques such as Virus-Induced Gene Silencing (VIGS) can be used to suppress the expression of a specific gene in the plant, allowing for the functional validation of its role in the biosynthetic pathway by observing the resulting metabolic changes.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]

- 5. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. d.lib.msu.edu [d.lib.msu.edu]

- 10. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tropinone - Wikipedia [en.wikipedia.org]

- 14. Benzoyl-CoA - Wikipedia [en.wikipedia.org]

- 15. db-thueringen.de [db-thueringen.de]

- 16. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Tropacocaine from Erythroxylum coca: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation of tropacocaine from Erythroxylum coca. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this minor tropane (B1204802) alkaloid. This document outlines the botanical sources, quantitative data on tropacocaine content, detailed experimental protocols for its isolation, and a visualization of its biosynthetic pathway.

Natural Sources of Tropacocaine

Tropacocaine is a tropane alkaloid naturally found in the leaves of various species of the genus Erythroxylum. The primary botanical sources are the two cultivated coca species: Erythroxylum coca and Erythroxylum novogranatense, along with their respective varieties.[1] While cocaine is the most abundant alkaloid in these plants, tropacocaine is present as a minor constituent.[1]

The alkaloid content, including that of tropacocaine, can be influenced by factors such as the specific variety, geographical location, and cultivation conditions.[2] The two principal cultivated varieties are:

-

Erythroxylum coca var. coca (Bolivian or Huánuco Coca): This variety is primarily cultivated in the moist, tropical eastern slopes of the Andes in Bolivia and Peru.[3]

-

Erythroxylum novogranatense var. novogranatense (Colombian Coca): This variety is adapted to drier regions and is mainly cultivated in Colombia.[3]

Other varieties, such as E. coca var. ipadu (Amazonian Coca) and E. novogranatense var. truxillense (Trujillo Coca), also contain tropacocaine.[3]

Quantitative Content of Tropacocaine

The concentration of tropacocaine in coca leaves is significantly lower than that of cocaine. The total alkaloid content in dried Erythroxylum coca leaves typically ranges from 0.5% to 1.5% of the dry weight, with cocaine being the major component.[3]

| Alkaloid | Species/Variety | Plant Part | Concentration (% of Dry Weight) | Reference |

| Total Alkaloids | Erythroxylum coca | Leaves | 0.5 - 1.5 | [3] |

| Cocaine | Erythroxylum coca var. coca | Leaves | 0.23 - 0.96 | [3] |

| Cocaine | Bolivian Coca | Leaves | ~0.63 | [2] |

| Cocaine | Erythroxylum coca var. ipadu | Leaves | 0.11 - 0.41 | [2] |

| Tropacocaine | Erythroxylum coca | Leaves | Significantly lower than cocaine | [1] |

Isolation of Tropacocaine from Erythroxylum coca Leaves

The isolation of tropacocaine from coca leaves is a multi-step process that involves the extraction of a crude alkaloid mixture followed by chromatographic purification to separate tropacocaine from other alkaloids.

Experimental Protocol: Crude Alkaloid Extraction (Acid-Base Extraction)

This protocol is a standard method for the extraction of tropane alkaloids from plant material.

Materials:

-

Dried and finely powdered Erythroxylum coca leaves

-

n-Hexane

-

Sodium carbonate (Na₂CO₃)

-

Chloroform (B151607) (CHCl₃)

-

0.5 M Sulfuric acid (H₂SO₄)

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnels

-

Filter paper

Procedure:

-

Defatting:

-

To 100 g of powdered coca leaves, add 500 mL of n-hexane and stir for 1 hour at room temperature to remove fats and waxes.

-

Filter the mixture and discard the hexane. Repeat the process two more times.

-

Air-dry the defatted leaf powder.

-

-

Alkaloid Liberation (Basification):

-

Prepare a basic solution by dissolving 20 g of sodium carbonate in 500 mL of water.

-

Add the basic solution to the defatted leaf powder and stir for 30 minutes. This converts the alkaloid salts into their free base form, which is soluble in organic solvents.

-

-

Solvent Extraction:

-

Add 500 mL of chloroform to the basified leaf slurry and stir vigorously for 1-2 hours.

-

Transfer the mixture to a large separatory funnel and allow the layers to separate.

-

Collect the lower chloroform layer containing the alkaloids.

-

Repeat the chloroform extraction of the aqueous slurry twice more with 250 mL portions of chloroform.

-

Combine the chloroform extracts.

-

-

Acidic Extraction (Salt Formation):

-

In a clean separatory funnel, wash the combined chloroform extracts with 200 mL of 0.5 M H₂SO₄. The alkaloids will move from the organic phase to the acidic aqueous phase as their water-soluble sulfate salts.

-

Separate and collect the upper aqueous layer.

-

Repeat the acidic extraction of the chloroform layer with two more 150 mL portions of 0.5 M H₂SO₄.

-

Combine the acidic aqueous extracts.

-

-

Re-Basification and Final Extraction:

-

Cool the combined aqueous extract in an ice bath and slowly add concentrated ammonium hydroxide until the pH reaches approximately 10. This will precipitate the alkaloids as free bases.

-

Extract the alkaloids from the basified aqueous solution with three portions of 150 mL of chloroform.

-

Combine the chloroform extracts.

-

-

Drying and Concentration:

-

Dry the combined chloroform extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield a crude alkaloid extract.

-

Experimental Protocol: Purification of Tropacocaine by Column Chromatography

Further purification of the crude alkaloid extract is necessary to isolate tropacocaine. This can be achieved using column chromatography.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel (for column chromatography)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).

-

Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a polar solvent (e.g., methanol) in a stepwise or linear gradient.

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol, 9:1).

-

Visualize the spots under a UV lamp. Tropacocaine and other alkaloids will appear as distinct spots.

-

-

Isolation and Concentration:

-

Combine the fractions containing pure tropacocaine, as determined by TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain purified tropacocaine.

-

Biosynthesis of Tropacocaine in Erythroxylum coca

The biosynthesis of tropane alkaloids in Erythroxylum coca is a complex enzymatic process that has evolved independently from the pathway in other plant families like Solanaceae.[4][5] Tropacocaine is formed from the precursor tropine (B42219), which is subsequently benzoylated.

The key steps in the formation of the tropane core relevant to tropacocaine are:

-

Formation of the Tropane Skeleton: The biosynthesis begins with the amino acid L-ornithine, which is converted through a series of steps to the intermediate N-methyl-Δ¹-pyrrolinium cation. This cation then undergoes a Mannich-type condensation with a two-carbon unit derived from acetyl-CoA to form tropinone (B130398).

-

Reduction of Tropinone to Tropine: In Erythroxylum coca, the reduction of the keto group of tropinone to a hydroxyl group to form tropine is a critical step. Unlike in the Solanaceae family where tropinone reductases (TRs) are responsible for this conversion, E. coca utilizes a different class of enzymes.[4] Specifically, a methylecgonone reductase (MecgoR), which belongs to the aldo-keto reductase family, has been identified.[4] This enzyme can reduce tropinone to pseudotropine (3β-tropanol), the precursor to tropacocaine.[6]

-

Benzoylation of Tropine: The final step in the biosynthesis of tropacocaine is the esterification of the 3β-hydroxyl group of tropine with a benzoyl group. This reaction is catalyzed by a BAHD acyltransferase, specifically a cocaine synthase, which utilizes benzoyl-CoA as the acyl donor.[6]

Experimental Workflow for Isolation and Purification

The overall workflow for the isolation and purification of tropacocaine from Erythroxylum coca leaves is summarized in the following diagram.

References

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. Erythroxylum in Focus: An Interdisciplinary Review of an Overlooked Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coca - Wikipedia [en.wikipedia.org]

- 4. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Tropacocaine and Cocaine for Researchers, Scientists, and Drug Development Professionals

December 11, 2025

This technical guide provides a comprehensive analysis of the structural and functional distinctions between tropacocaine and its well-known analog, cocaine. Both are tropane (B1204802) alkaloids naturally occurring in the leaves of the Erythroxylum coca plant, yet their subtle structural divergence leads to significant differences in their physicochemical properties, pharmacodynamics, and pharmacokinetics. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Structural Differences

The fundamental structural difference between tropacocaine and cocaine lies in the substitution at the C-2 position of the tropane ring. Cocaine possesses a carbomethoxy group at this position, which is absent in tropacocaine.[1] This seemingly minor variation has profound implications for the molecule's three-dimensional conformation and its interaction with biological targets.

Tropacocaine: (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl benzoate (B1203000) Cocaine: methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[2]

The tropane skeleton, an 8-azabicyclo[3.2.1]octane core, provides a rigid framework for both molecules.[1] However, the presence of the bulky carbomethoxy group in cocaine introduces steric hindrance and alters the electronic distribution across the molecule compared to tropacocaine.

Physicochemical Properties

The structural variance between tropacocaine and cocaine directly influences their physicochemical characteristics. The following table summarizes key quantitative data for these two compounds.

| Property | Tropacocaine | Cocaine |

| Molecular Formula | C₁₅H₁₉NO₂ | C₁₇H₂₁NO₄[2] |

| Molecular Weight | 245.32 g/mol [3] | 303.35 g/mol |

| Melting Point | ~49 °C (freebase) | 98 °C (freebase)[2] |

| 271–277 °C (hydrochloride)[4] | 195 °C (hydrochloride) | |

| pKa | Not explicitly found | 8.6 |

| logP | 2.607[5] | 2.3 |

| Water Solubility | 1.055 g/L at 15°C (freebase)[4] | 1.8 g/L at 22°C (freebase) |

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action for both cocaine and tropacocaine as central nervous system stimulants is the inhibition of monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[6] By blocking these transporters, they increase the synaptic concentration of their respective neurotransmitters. However, their potencies at these transporters differ significantly.

| Transporter | Tropacocaine (Kᵢ in µM) | Cocaine (Kᵢ in µM) |

| Dopamine Transporter (DAT) | Less potent than cocaine[7] | 0.23[8] |

| Serotonin Transporter (SERT) | Less potent than cocaine[7] | 0.74[8] |

| Norepinephrine Transporter (NET) | Inhibits at ~30 µM[9] | 0.48[8] |

Cocaine acts as a non-selective inhibitor of all three transporters with relatively similar affinities.[8] Tropacocaine also inhibits these transporters but is notably less potent, particularly at DAT and SERT.[7] One study indicated that tropacocaine at a concentration of 30 µM inhibited norepinephrine uptake.[9] In addition to its action on monoamine transporters, tropacocaine exhibits antimuscarinic (anticholinergic) activity, though it is significantly less potent than classical antagonists like scopolamine.[9]

Pharmacokinetics

The pharmacokinetic profiles of tropacocaine and cocaine also exhibit key differences, largely influenced by their structural variations.

| Parameter | Tropacocaine | Cocaine |

| Half-life | Not explicitly found, but suggested to be similar to cocaine in some contexts[9] | ~1 hour (variable depending on route of administration)[10] |

| Metabolism | Expected to be hydrolyzed to pseudotropine and benzoic acid. | Primarily hydrolyzed by plasma and liver esterases to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. Can also undergo N-demethylation to norcocaine.[11] |

The metabolism of cocaine is well-characterized, with its ester linkages being susceptible to hydrolysis.[11] While detailed pharmacokinetic studies on tropacocaine are less common, it is presumed to undergo similar hydrolytic cleavage of its benzoate ester.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the binding affinity (Kᵢ) of compounds like tropacocaine and cocaine for DAT, SERT, and NET.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from monoamine transporters expressed in cell membranes.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

-

Test compounds: Tropacocaine and Cocaine.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds (tropacocaine and cocaine) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a concentration close to its Kₔ.

-

100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.

Objective: To confirm the chemical structure and determine the stereochemistry of tropacocaine and cocaine.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve a few milligrams of the purified compound (tropacocaine or cocaine) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to an NMR tube.

Experimental Procedure:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This provides information about the number of different types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is crucial for determining stereochemistry and conformation.

-

Data Analysis: By analyzing the chemical shifts, coupling constants, and cross-peaks in these spectra, the complete chemical structure and relative stereochemistry of the molecule can be determined. For example, NOESY correlations can confirm the exo orientation of the benzoate group in tropacocaine and the endo orientation of the carbomethoxy group in cocaine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystalline solid.

Objective: To determine the exact bond lengths, bond angles, and conformation of tropacocaine and cocaine in the solid state.

Procedure:

-

Crystallization: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of reflections that are recorded by a detector.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain the most accurate and precise structure.

Data Analysis: The final refined structure provides a detailed three-dimensional model of the molecule, confirming its connectivity, stereochemistry, and solid-state conformation. The crystal structure of free base cocaine has been determined and shows a specific conformation in its crystalline form.[12]

Signaling Pathways and Molecular Interactions

The interaction of cocaine and tropacocaine with monoamine transporters initiates a cascade of intracellular signaling events. While both compounds share a primary mechanism, the difference in their potency and potential off-target effects can lead to distinct downstream consequences.

Monoamine Transporter Inhibition and Downstream Signaling

The blockade of DAT, SERT, and NET by cocaine leads to an accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft, respectively. This enhanced neurotransmitter concentration results in prolonged activation of their respective postsynaptic receptors, triggering various downstream signaling pathways.

Cocaine-Induced Regulation of Dopamine Transporter Signaling

Recent research has revealed that cocaine's interaction with DAT is more complex than simple blockade. Cocaine can influence DAT trafficking and its interaction with other proteins, thereby modulating dopamine homeostasis.

Studies have shown that proteins like Vav2 are involved in regulating DAT cell surface expression, and this process is linked to cocaine's effects.[4] Furthermore, cocaine can interfere with Protein Kinase C (PKC)-mediated phosphorylation and subsequent internalization of DAT, potentially leading to sustained high levels of the transporter at the cell surface.[5]

Cocaine's Impact on Norepinephrine and Serotonin Transporter Signaling

Cocaine's interaction with NET and SERT also triggers specific downstream signaling events. For instance, cocaine has been shown to up-regulate NET function through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][13] Chronic cocaine use can also lead to an up-regulation of SERT densities in various brain regions.[14][15]

Conclusion

The structural disparity between tropacocaine and cocaine, specifically the absence of the 2β-carbomethoxy group in tropacocaine, is the cornerstone of their differing pharmacological profiles. While both are tropane alkaloids that inhibit monoamine transporters, cocaine exhibits greater potency. This in-depth guide has provided a comparative analysis of their structure, physicochemical properties, pharmacodynamics, and pharmacokinetics, supplemented with detailed experimental methodologies and an overview of their impact on intracellular signaling pathways. A thorough understanding of these differences is paramount for the rational design of novel therapeutics targeting the monoamine transport system and for advancing our knowledge of the neurobiology of stimulant addiction. Further research into the specific binding interactions and downstream signaling of tropacocaine will be invaluable in elucidating the structure-activity relationships of this important class of molecules.

References

- 1. Cocaine up-regulation of the norepinephrine transporter requires threonine 30 phosphorylation by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NIH 3D - Cocaine [3d.nih.gov]

- 3. Chronic Cocaine Self-Administration Upregulates the Norepinephrine Transporter and Alters Functional Activity in the Bed Nucleus of the Stria Terminalis of the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]

- 5. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]

- 6. Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential inhibition of synaptosomal accumulation of [3H]-monoamines by cocaine, tropacocaine and amphetamine in four inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of benzoyltropine and tropacocaine on several cholinergic processes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cocaine and metabolite elimination patterns in chronic cocaine users during cessation: plasma and saliva analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on metabolic pathways of cocaine and its metabolites using microsome preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cocaine Up-regulation of the Norepinephrine Transporter Requires Threonine 30 Phosphorylation by p38 Mitogen-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin transporters upregulate with chronic cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.nova.edu [scholars.nova.edu]

Unveiling the In Vivo Pharmacological Profile of Tropacocaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract